molecular formula C7H4F3N3 B074593 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole CAS No. 1548-67-0

5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole

Cat. No. B074593
CAS RN: 1548-67-0
M. Wt: 187.12 g/mol
InChI Key: GLSKMRNRRMNAQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives related to 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole involves condensation reactions and the formation of complexes with transition metals. For example, the synthesis of 1‐(1H‐Benzotriazolyl‐1‐acetyl)‐5‐hydroxy‐3‐trifluoromethyl‐5‐(2‐thienyl)‐2‐pyrazoline and its transition metal complexes showcases a method where the compound and metal acetates are refluxed in ethanol to obtain complexes (Liu, 2004).

Molecular Structure Analysis

Crystallography studies reveal the molecular structure of related trifluoromethyl benzotriazole derivatives. The structure of 2-trifluoromethyl-1-[(2'-1H-tetrazole-5-yl-biphenyl-4-yl) methyl]benzimidazole, for instance, was determined by X-ray crystallography, showcasing the precise arrangement of atoms and bonds within these molecules (Yu et al., 2004).

Chemical Reactions and Properties

The chemical reactions involving 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole derivatives are diverse, including their use in synthesizing novel compounds with potential biological activities. For example, novel synthesis pathways lead to derivatives with antimicrobial activities, demonstrating the compound's versatility in chemical reactions (Al‐Azmi & Mahmoud, 2020).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structures, of benzotriazole derivatives are crucial for their application in material science and chemical engineering. The hydrated and anhydrous forms of related compounds reveal interesting solubility characteristics in organic solvents, which are essential for their practical applications (Kuila et al., 1999).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the utility of 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole in synthesis and applications. Research into the acid-base and anion-binding properties of tetrafluorinated benzotriazole derivatives, for instance, provides insight into their potential as receptors and catalysts in chemical processes (Parman et al., 2021).

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Trifluoromethyl group-containing drugs have been approved by the FDA over the last 20 years . The trifluoromethyl (TFM, -CF3) group is one of the pharmacophores in these drugs .
    • The synthesis and uses of these potential drug molecules for various diseases and disorders have been covered in the literature .
  • Antibacterial Research

    • Pyrazole derivatives substituted with 3,5-Bis(trifluoromethyl)phenyl have been synthesized and studied for their antimicrobial properties .
    • These compounds have shown potent growth inhibition of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL .
    • Some of these compounds are bactericidal and potent against MRSA persisters .
  • Drug Development

    • 5-(Trifluoromethyl)-1,3-oxazole has been used as a scaffold for developing new drugs.
    • Studies have shown that incorporating this moiety into certain molecules can lead to compounds with promising anti-cancer, anti-bacterial, and anti-fungal activities.
  • Agrochemicals

    • Trifluoromethylpyridine (TFMP) and its derivatives are key structural ingredients for the development of many agrochemical compounds .
    • The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
    • 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF) is used in the production of several crop-protection products . It can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .
  • Pharmaceuticals

    • Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Materials Engineering

    • Fluorine is now widely used in materials engineering, including thermal-transfer agents, melted metals, surfactants, dyes, acrylics, thermoplastic, membranes, and other products .
    • Many fluorine-containing physiologically active compounds are also employed as pharmaceuticals and agricultural chemicals .
  • Pest Control

    • Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
    • The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
    • These compounds are in increasing demand to maintain crop production and prevent crop losses caused by parasites .
  • Medicament for Migraine

    • Ubrogepant is a medicament used for acute migraine with or without visual disturbances .
    • It is one of the pharmaceutical products that contain the trifluoromethyl group .
  • Synthesis of Trifluoromethyl Alkyl Ethers

    • Trifluoromethyl ethers can be synthesized from aliphatic alcohols .
    • This procedure is applicable to the conversion of primary aliphatic alcohols into trifluoromethyl alkyl ethers .

properties

IUPAC Name

5-(trifluoromethyl)-2H-benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)4-1-2-5-6(3-4)12-13-11-5/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSKMRNRRMNAQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40423350
Record name 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40423350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole

CAS RN

1548-67-0
Record name 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40423350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.